Akt1 Kinase Inhibitory Potency of 3-Chloro-1H-indazol-6-amine-Derived Scaffolds: Single-Digit Nanomolar Activity Achieved via C5 Arylation
A derivative of 3-chloro-1H-indazol-6-amine, designated as compound 9e (5-{5-[(2S)-2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl}-3-chloro-1H-indazol-6-amine), exhibited potent inhibition of human Akt1 kinase with an IC50 value of 7.10 nM at pH 7.5 and 22°C [1]. When evaluated against cAMP-dependent protein kinase catalytic subunit alpha (PKA) under identical assay conditions, the same compound displayed an IC50 of 58 nM, corresponding to an 8.2-fold selectivity window for Akt1 over PKA [1]. This selectivity profile is a direct consequence of the 3-chloro-6-amino indazole core geometry, which orients the C5 aryl substituent to engage the Akt1 ATP-binding pocket while minimizing off-target interactions with structurally related AGC-family kinases. The parent 3-chloro-1H-indazol-6-amine scaffold provides the essential hydrogen-bond donor/acceptor array for hinge binding, and modifications at the C5 position (accessible via Suzuki coupling of the C3-chloro intermediate) enable potency optimization without perturbing the core pharmacophore.
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.10 nM against Akt1; IC50 = 58 nM against PKA (derivative compound 9e) |
| Comparator Or Baseline | Baseline: No direct comparative data for unsubstituted 1H-indazol-6-amine or alternative positional isomers in the same assay system. Comparison is made between Akt1 and PKA inhibition by the same compound to establish selectivity context. |
| Quantified Difference | 8.2-fold selectivity for Akt1 over PKA |
| Conditions | pH 7.5, 22°C; kinase assay using His-Akt1 and biotinylated peptide substrate immobilized on streptavidin-coated plates |
Why This Matters
The demonstrated single-digit nanomolar Akt1 inhibition from a 3-chloro-1H-indazol-6-amine-derived scaffold establishes a quantitative benchmark for procurement decisions—alternative indazole positional isomers lack this validated activity trajectory, and substituting a different amino-chloro regioisomer would require de novo SAR exploration.
- [1] BindingDB Entry BDBM16788. 5-{5-[(2S)-2-amino-3-(1H-indol-3-yl)propoxy]pyridin-3-yl}-3-chloro-1H-indazol-6-amine (Compound 9e). Affinity Data: IC50 against Akt1 and PKA. View Source
